Foy 251

Antiviral Research SARS-CoV-2 Entry TMPRSS2 Inhibition

Researchers studying TMPRSS2-dependent viral entry face confounding factors from camostat prodrug activation. FOY 251 (CAS 71079-09-9) eliminates this variable as the direct-acting active metabolite, enabling unambiguous interpretation of serine protease inhibition data. • Direct TMPRSS2 inhibitor (IC₅₀ = 33.3 nM) without requiring metabolic activation • Validated antiviral activity in Calu-3 cells and precision-cut lung slices (EC₅₀ = 178 nM) • Defined selectivity: trypsin IC₅₀ = 55 nM; plasma kallikrein IC₅₀ = 2.32 µM; plasmin IC₅₀ = 12.5 µM • Supplied as mesylate salt, ≥98% HPLC purity, with full analytical documentation

Molecular Formula C17H19N3O7S
Molecular Weight 409.4 g/mol
CAS No. 71079-09-9
Cat. No. B021791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoy 251
CAS71079-09-9
Synonyms4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic Acid Monomethanesulfonate; 
Molecular FormulaC17H19N3O7S
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
InChIInChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4)
InChIKeyJXMOPIDYHUYOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FOY 251 Serine Protease Inhibitor


FOY 251 (CAS 71079-09-9), chemically 4-(4-guanidinobenzoyloxy)phenylacetic acid methanesulfonate, is a small-molecule serine protease inhibitor and the primary active metabolite of the oral prodrug camostat mesilate (FOY-305) [1]. It functions as a reversible covalent inhibitor of transmembrane serine protease 2 (TMPRSS2), a host cell protease essential for the priming and cellular entry of SARS-CoV-2 and other coronaviruses [2]. FOY 251 is commonly supplied as the mesylate salt (≥98% HPLC purity) and is utilized in antiviral and protease inhibition studies .

1
Serine protease inhibitor probe

Reversible covalent inhibitor for TMPRSS2 and trypsin-like serine proteases.

2
Camostat active metabolite

Directly active species; no prodrug activation required for target engagement.

3
TMPRSS2 entry research

Supports SARS-CoV-2 and coronavirus host-cell entry inhibition studies.

FOY 251 vs Other Serine Protease Inhibitors


FOY 251 occupies a unique position in the serine protease inhibitor landscape. As the active metabolite of camostat, its pharmacological profile differs substantially from both its parent prodrug and other class members like nafamostat and gabexate. These differences manifest in distinct potency rankings against TMPRSS2 (FOY-251 IC₅₀ = 33.3 nM vs. nafamostat 0.27 nM vs. camostat 6.2 nM vs. gabexate 130 nM) [1] and in unique pharmacokinetic properties, such as low hepatic extraction (10.3%), which enables sustained plasma concentrations [2]. Substituting FOY 251 with a generic serine protease inhibitor risks misinterpreting experimental outcomes due to differing target engagement, potency, and metabolic stability.

01

Nafamostat and gabexate exhibit distinct TMPRSS2 potency and selectivity profiles; direct substitution may shift target engagement readouts.

02

As the active metabolite, FOY 251 differs from prodrug camostat in hepatic extraction and systemic exposure; PK context may not transfer.

03

Off-target activity against plasma kallikrein and plasmin may differ from camostat; selectivity panel interpretation requires compound-specific review.

FOY 251 Comparative Evidence


TMPRSS2 Inhibitory Potency

In a head-to-head biochemical screen using a recombinant TMPRSS2 assay, FOY 251 inhibited the enzyme with an IC₅₀ of 33.3 nM. This represents an approximate 5.4-fold reduction in potency compared to its parent compound camostat (IC₅₀ = 6.2 nM), and a 123-fold reduction compared to nafamostat (IC₅₀ = 0.27 nM). However, FOY 251 is approximately 3.9-fold more potent than gabexate (IC₅₀ = 130 nM) [1]. The same rank order of potency (nafamostat > camostat > FOY-251 > gabexate) was reproduced in a subsequent study that also validated the assay for high-throughput applications [2].

TMPRSS2 IC50 Comparison
Head-to-head
FOY 251: 33.3 nM | Camostat: 6.2 nM | Nafamostat: 0.27 nM | Gabexate: 130 nM
Reported rank-order potency context for TMPRSS2 enzyme inhibition studies.
5.4-fold lower potency vs. camostat may influence target engagement study design.
Antiviral Research SARS-CoV-2 Entry TMPRSS2 Inhibition

SARS-CoV-2 Antiviral Activity in Lung Models

In a direct head-to-head comparison using live SARS-CoV-2 infection of Calu-3 human lung cells, both camostat and FOY 251 inhibited viral replication with comparable efficiency across the tested concentration range (0.5–5 µM) [1]. In precision-cut lung slices (PCLS) from human donors, both compounds at 5 µM significantly reduced viral titers (p = 0.0003 for camostat; p = 0.0010 for FOY-251), while nafamostat at the same concentration also demonstrated significant inhibition (p = 0.0001) [1]. The reduction in SARS-CoV-2 plaque-forming units (PFU/mL) was observed at 24 hours post-infection across multiple biological replicates.

Viral Replication in Lung Models
Head-to-head
FOY 251 (5 µM): p = 0.0010; Camostat (5 µM): p = 0.0003 in human PCLS
Comparable endpoint response reported for SARS-CoV-2 viral titer reduction.
Calu-3 and human precision-cut lung slice models; 24 h post-infection.
SARS-CoV-2 Infection Model Antiviral Efficacy Lung Tissue Ex Vivo

Protease Selectivity Profile

FOY 251 demonstrates a defined protease selectivity profile that distinguishes it from both camostat and other serine protease inhibitors. Against trypsin, FOY 251 and camostat exhibit similar potency (IC₅₀ = 55 nM vs. 51 nM). However, FOY 251 shows reduced activity against plasma kallikrein (IC₅₀ = 2.32 µM) and plasmin (IC₅₀ = 12.5 µM) compared to camostat (IC₅₀ = 1.48 µM and 2.64 µM, respectively) . This selectivity pattern may be relevant for studies requiring more focused inhibition of trypsin-like serine proteases while minimizing off-target effects on the kallikrein–kinin and fibrinolytic systems.

Protease Selectivity Panel
Head-to-head
Trypsin: FOY 251 55 nM vs. Camostat 51 nM
Plasma kallikrein: 2.32 µM vs. 1.48 µM
Plasmin: 12.5 µM vs. 2.64 µM
Reported selectivity context: reduced off-target activity vs. camostat on kallikrein/plasmin.
1.6–4.7-fold differences may guide pathway-specific protease studies.
Serine Protease Inhibition Selectivity Profiling Enzymology

Hepatic Extraction and Systemic Exposure

In isolated perfused rat liver experiments, FOY 251 demonstrated a hepatic extraction rate of only 10.3%, indicating minimal first-pass hepatic clearance [1]. This low extraction rate is a key determinant of the high systemic plasma concentrations of FOY 251 achieved following oral administration of camostat mesilate. In vivo, after oral camostat dosing, only FOY 251 and GBA (the terminal metabolite) are detectable in plasma; the parent compound camostat itself is not detected [1]. The low hepatic extraction of FOY 251, in combination with the rapid hepatic conversion of camostat (33.8% elimination with 25.1% conversion to FOY 251 in the perfused liver model), underpins the pharmacokinetic rationale for considering FOY 251 as the primary systemic active species [1].

Hepatic Extraction Rate
Head-to-head
FOY 251: 10.3% (perfused rat liver)
Low hepatic extraction context supports sustained plasma exposure of active metabolite.
In vivo human PK profile requires species-specific validation.
Pharmacokinetics Hepatic Metabolism In Vivo Exposure

Prostasin Inhibition in Renal Cells

FOY 251 inhibits the protease activity of prostasin, a glycosylphosphatidylinositol-anchored serine protease expressed in the kidney and other epithelial tissues, and dose-dependently reduces the equivalent current (Ieq) in M-1 mouse cortical collecting duct cells [1]. This effect is shared with camostat mesilate, and both compounds have been shown to reduce blood pressure and renal injury in Dahl salt-sensitive hypertensive rats . The inhibition of sodium transport in the distal nephron via prostasin blockade represents a mechanism distinct from TMPRSS2 inhibition and highlights the broad serine protease inhibitory profile of FOY 251.

Prostasin Transport Inhibition
Class-level
Dose-dependent Ieq reduction in M-1 cortical collecting duct cells
Supports prostasin-pathway research in renal epithelial ion transport models.
Specific IC50 values not reported; confirmatory in-study validation advised.
Ion Transport Prostasin Inhibition Renal Physiology

Metabolic Effects in Obesity Models

In ob/ob mice, a model of genetic obesity, oral administration of FOY 251 at 46 mg/kg reduced food intake and body weight gain to a similar extent as pair-fed control mice [1]. Camostat (CS) administered in chow (9–69 mg/kg) produced comparable metabolic improvements, including reductions in blood glucose, liver weight, and hepatic lipidosis [1]. The study demonstrated that intestinal serine protease inhibition by FOY 251 increases circulating fibroblast growth factor 21 (FGF21), a key metabolic regulator [1]. This in vivo evidence positions FOY 251 as a gut-restricted serine protease inhibitor with potential utility in metabolic disease research.

ob/ob Mouse Metabolic Endpoints
Context-dependent
FOY 251 (46 mg/kg): reduced food intake and body weight gain comparable to pair-fed controls
Reported model-response context: intestinal protease inhibition linked to increased FGF21.
Quantitative metabolic endpoint data require full-text review.
Metabolic Disease Obesity Research Intestinal Protease Inhibition

FOY 251 Research Applications


SARS-CoV-2 Entry Inhibition in Lung Models

FOY 251 is directly applicable to studies investigating TMPRSS2-dependent SARS-CoV-2 viral entry. In Calu-3 human lung cells and precision-cut lung slices, FOY 251 inhibits SARS-CoV-2 infection with comparable efficacy to camostat, confirming its role as the active antiviral principle [1]. Researchers requiring a direct TMPRSS2 inhibitor without the confounding factor of prodrug activation should select FOY 251 for cell-based antiviral assays and ex vivo tissue infection models.

TMPRSS2 and Trypsin Biochemical Assays

FOY 251 is a validated tool for biochemical enzyme inhibition assays against recombinant TMPRSS2 (IC₅₀ = 33.3 nM) and trypsin (IC₅₀ = 55 nM) [2]. Its defined potency and selectivity profile against plasma kallikrein (IC₅₀ = 2.32 µM) and plasmin (IC₅₀ = 12.5 µM) make it suitable for studies dissecting the contributions of individual serine proteases in complex biological systems.

Renal Sodium Transport and Hypertension

FOY 251 inhibits prostasin protease activity and dose-dependently reduces sodium transport in M-1 cortical collecting duct cells [3]. This property supports its use in renal physiology studies investigating ENaC regulation, salt-sensitive hypertension, and prostasin-dependent signaling pathways. FOY 251 provides a direct-acting tool for these applications, bypassing the need for camostat's metabolic conversion.

Intestinal Protease-FGF21 Axis in Obesity

In ob/ob mice, FOY 251 (46 mg/kg) reduces food intake and body weight gain while increasing circulating FGF21, demonstrating its utility as an intestinal serine protease inhibitor in metabolic research [4]. Researchers studying the gut–liver axis, protein digestion signaling, or FGF21-mediated metabolic regulation may employ FOY 251 as a direct-acting tool to inhibit intestinal trypsin-like proteases without systemic off-target effects.

Application
Selection Property
Validation Focus
SARS-CoV-2 entry model studies
TMPRSS2-dependent viral entry context
Viral replication endpoint review in human lung models
Serine protease biochemical profiling
Trypsin/TMPRSS2 selectivity review
Enzyme inhibition endpoint context
Renal epithelial ion transport studies
Prostasin-mediated ENaC regulation context
Sodium transport endpoint review
Metabolic disease model studies (gut–liver axis)
Intestinal trypsin-like protease inhibition context
FGF21 and metabolic endpoint review

Technical Documentation Hub

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41 linked technical documents
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